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Welcome to our dedicated support center for researchers, scientists, and drug development

professionals working with Maternal Embryonic Leucine Zipper Kinase (MELK). This resource

provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you

overcome common challenges when detecting MELK protein levels using Western blot

analysis.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of MELK, and why do I see bands at different

sizes?

A1: The predicted molecular weight of human MELK is approximately 73 kDa. However, it is

common to observe bands at different molecular weights on a Western blot. This can be due to

several factors:

Post-Translational Modifications (PTMs): MELK is known to undergo post-translational

modifications, such as glycosylation, which can increase its apparent molecular weight.[1]

Some modifications might have little to no effect on protein migration.[1]

Splice Variants: Different isoforms or splice variants of MELK may exist in your specific cell

or tissue samples, leading to bands of varying sizes.[2]

Protein Degradation: If samples are not handled properly or if protease inhibitors are omitted,

MELK protein can be degraded, resulting in lower molecular weight bands.[2][3][4] It is
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crucial to use fresh samples and appropriate inhibitors to prevent degradation.[2][4]

Multimer Formation: Proteins can form multimers (dimers, trimers, etc.), which would appear

as higher molecular weight bands.[5]

Q2: I am not getting any signal for MELK in my Western blot. What are the possible causes and

solutions?

A2: A lack of signal is a common issue in Western blotting.[6][7] Here are several potential

reasons and troubleshooting steps:

Low Protein Expression: The cell line or tissue you are using may have low endogenous

expression of MELK.[2] It is recommended to use a positive control, such as a cell lysate

known to express MELK (e.g., HeLa, 293T, Huh-7, M07e, or THP-1 cells) or a recombinant

MELK protein, to validate your experimental setup.[8]

Antibody Issues:

Incorrect Antibody: Ensure you are using an antibody validated for Western blotting and

specific to the species you are studying.[9]

Improper Dilution: The primary antibody concentration may be too low. Try a range of

dilutions as recommended by the manufacturer.[6][7][10]

Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired.

Avoid repeated freeze-thaw cycles.[6]

Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was

successful. You can do this by staining the membrane with Ponceau S after transfer.[3] For

larger proteins like MELK, optimizing transfer time and buffer composition (e.g., reducing

methanol content) may be necessary.[2][11]

Insufficient Protein Load: You may not be loading enough total protein. For whole-cell

extracts, a load of at least 20-30 µg per lane is recommended.[2] For detecting less

abundant or modified forms of MELK, you might need to load up to 100 µg.[2]

Q3: My Western blot for MELK shows high background. How can I reduce it?
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A3: High background can obscure your target protein band.[7] Here are some strategies to

minimize background noise:

Blocking Optimization:

Blocking Agent: The choice of blocking agent is critical. While 5% non-fat dry milk in TBST

is commonly recommended, some antibodies perform better with 3-5% Bovine Serum

Albumin (BSA).[12][13] Refer to the antibody datasheet for specific recommendations.

Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at

room temperature or overnight at 4°C.[14][15] However, over-blocking can sometimes

mask the epitope.[6]

Washing Steps: Increase the number and duration of washes after primary and secondary

antibody incubations to remove unbound antibodies. Using a detergent like Tween 20 (0.05%

- 0.2%) in your wash buffer is crucial.[3][6][10]

Antibody Concentration: High concentrations of primary or secondary antibodies can lead to

non-specific binding.[5][7] Titrate your antibodies to find the optimal concentration that gives

a strong signal with low background.

Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid

contamination. Ensure the membrane does not dry out at any stage.[3]

Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during

MELK Western blotting.

Problem 1: Weak or No MELK Signal
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Possible Cause Recommended Solution

Inactive Primary/Secondary Antibody

Check antibody storage conditions and

expiration date. Use a fresh aliquot of antibody.

[6]

Insufficient Antibody Concentration

Increase the primary antibody concentration or

extend the incubation time (e.g., overnight at

4°C).[6]

Low Abundance of MELK Protein

Increase the amount of protein loaded onto the

gel (up to 100 µg for tissue extracts).[2] Use a

positive control to confirm detection.

Inefficient Protein Transfer

Confirm transfer with Ponceau S staining.[3] For

large proteins, consider a wet transfer method

and optimize transfer time and buffer

composition.[11]

Incorrect Secondary Antibody

Ensure the secondary antibody is specific to the

host species of the primary antibody (e.g., anti-

rabbit secondary for a rabbit primary).[7]

Problem 2: High Background
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Possible Cause Recommended Solution

Insufficient Blocking

Increase blocking time or try a different blocking

agent (e.g., switch from milk to BSA or vice

versa).[10][11]

Antibody Concentration Too High
Decrease the concentration of the primary

and/or secondary antibody.[5][7]

Inadequate Washing

Increase the number and duration of wash

steps. Ensure your wash buffer contains a

detergent like Tween 20.[6][10]

Contaminated Buffers
Prepare fresh buffers, especially the wash and

antibody dilution buffers.[16]

Membrane Dried Out
Keep the membrane moist in buffer at all times

during the incubation and washing steps.[3]

Problem 3: Non-Specific Bands or Incorrect Band Size
Possible Cause Recommended Solution

Post-Translational Modifications (PTMs)

MELK can be glycosylated, which increases its

molecular weight. Consider treating a sample

with enzymes that remove specific PTMs (e.g.,

PNGase F for N-linked glycosylation) to see if

the band shifts.[17]

Protein Degradation

Add protease and phosphatase inhibitors to

your lysis buffer and keep samples on ice.[2][3]

[18]

Non-specific Antibody Binding
Optimize antibody dilution. Ensure the blocking

and washing steps are adequate.[10]

Splice Variants
Consult protein databases like UniProt to check

for known isoforms of MELK.

Multimerization

Boiling the sample in SDS-PAGE sample buffer

should prevent this, but incomplete denaturation

can lead to higher molecular weight bands.[5]
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Experimental Protocols
Recommended Western Blot Protocol for MELK
This protocol is a general guideline and may require optimization based on the specific

antibodies and reagents used.

Sample Preparation (Cell Lysates)

1. Wash cultured cells with ice-cold PBS.[15]

2. Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with a protease and

phosphatase inhibitor cocktail.[2][13][15]

3. Scrape adherent cells or resuspend suspension cells and incubate on ice for 30 minutes

with agitation.[13][15]

4. Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.

[13][15]

5. Transfer the supernatant to a new tube and determine the protein concentration using a

BCA or Bradford assay.

6. Add Laemmli sample buffer to the desired amount of protein (20-50 µg) and boil at 95-

100°C for 5-10 minutes.[13][15]

SDS-PAGE and Protein Transfer

1. Load samples onto an 8-10% polyacrylamide gel. Include a pre-stained molecular weight

marker.

2. Run the gel until adequate separation is achieved.

3. Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 70V for 2-3

hours at 4°C is recommended for a protein of MELK's size.[2]

Immunodetection
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1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room

temperature.[15][19]

2. Incubate the membrane with the primary MELK antibody diluted in the appropriate buffer

(as recommended by the manufacturer) overnight at 4°C with gentle agitation.[15]

3. Wash the membrane three times for 10 minutes each with TBST.[15][19]

4. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.[15][19]

5. Wash the membrane three times for 10 minutes each with TBST.[15]

6. Develop the blot using an ECL (Enhanced Chemiluminescence) substrate and image with

a chemiluminescence detection system.[19]

Antibody Recommendations
Antibody Host Type

Recommended

Dilution (WB)
Vendor

MELK Antibody

#2274
Rabbit Polyclonal 1:1000

Cell Signaling

Technology[20]

MELK Antibody

(PSH03-55)
Rabbit Monoclonal 1:2000

Novus

Biologicals

MELK Antibody

(2G2)
Mouse Monoclonal

Not Specified for

WB

Novus

Biologicals

MELK Polyclonal

Antibody
Sheep Polyclonal Not Specified

Thermo Fisher

Scientific[8]

Visual Guides
Western Blot Workflow for MELK Detection
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Detecting MELK Protein
Levels via Western Blot]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608967#western-blot-troubleshooting-for-detecting-
melk-protein-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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